molecular formula C5H6BrClN2 B6219807 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole CAS No. 2751611-33-1

4-bromo-2-chloro-1,5-dimethyl-1H-imidazole

Cat. No.: B6219807
CAS No.: 2751611-33-1
M. Wt: 209.5
InChI Key:
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Description

4-Bromo-2-chloro-1,5-dimethyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine, chlorine, and two methyl groups attached to the imidazole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of aluminum chloride as a catalyst in the presence of phenol and dichloromethane at low temperatures . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-2-chloro-1,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include nickel catalysts, aluminum chloride, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-chloro-1,5-dimethyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure may offer advantages over existing drugs in terms of efficacy and selectivity.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and catalysts.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

4-Bromo-2-chloro-1,5-dimethyl-1H-imidazole can be compared with other substituted imidazoles, such as:

Properties

CAS No.

2751611-33-1

Molecular Formula

C5H6BrClN2

Molecular Weight

209.5

Purity

95

Origin of Product

United States

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